Methyl octa-3,4-dienoate
CAS No.: 81981-07-9
Cat. No.: VC19299442
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81981-07-9 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| Standard InChI | InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h5,7H,3-4,8H2,1-2H3 |
| Standard InChI Key | PHBTWNCTXMHOCN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC=C=CCC(=O)OC |
Introduction
Structural and Physicochemical Properties
Methyl octa-3,4-dienoate belongs to the lipid-like molecular class, specifically categorized as a fatty acyl ester. Its structure features a methyl ester group at the terminal position and conjugated double bonds at C3–C4 (Figure 1). The compound’s InChI Key (GWYFCOCPABKNJV-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 154.206 | |
| Density (g/cm³) | 0.911 | |
| Boiling Point (°C) | 183.27 (at 760 mmHg) | |
| Flash Point (°C) | 67.31 | |
| Vapor Pressure (mmHg) | 0.777 (at 25°C) |
The compound’s conjugated diene system contributes to its planar geometry, enabling participation in cycloaddition and electrophilic addition reactions. The density (0.911 g/cm³) and boiling point (183.27°C) reflect typical values for medium-chain unsaturated esters .
Synthetic Methodologies
Esterification of Octadienoic Acid
The most common synthesis involves acid-catalyzed esterification of octa-3,4-dienoic acid with methanol. Using or as catalysts, the reaction proceeds under reflux conditions, achieving yields >90%. Industrial-scale production often employs continuous flow reactors with solid acid catalysts (e.g., sulfonated resins) to enhance efficiency and reduce waste .
Reactivity and Mechanistic Insights
The conjugated diene system governs the compound’s reactivity:
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Cycloadditions: Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts.
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Electrophilic Additions: Bromination at the double bonds produces dibromo derivatives, as seen in analogous hexa-2,4-dienoate systems .
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Hydrogenation: Selective reduction of the 3,4-diene to a single double bond or fully saturated ester is achievable using or catalysts.
Mechanistic studies indicate that the electron-deficient β-carbon of the ester group polarizes the diene, enhancing electrophilic attack at C4 .
Industrial and Research Applications
Flavor and Fragrance Industry
Methyl octa-3,4-dienoate’s volatility and fruity odor profile make it a candidate for synthetic flavorants. Patents by Givaudan-Roure describe its use in perfumery, though specific formulations remain proprietary .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing prostaglandins and terpenoid derivatives. Its diene system is critical for constructing cyclopropane rings via Simmons-Smith reactions .
Polymer Chemistry
Incorporating methyl octa-3,4-dienoate into co-polymers enhances flexibility and UV stability, as demonstrated in acrylate-based resins.
| Parameter | Value |
|---|---|
| Flash Point | 67.31°C (closed cup) |
| Autoignition Temperature | Not reported |
| Hazard Statements | H226 (flammable liquid) |
The compound’s low flash point necessitates storage in cool, ventilated areas away from ignition sources. Personal protective equipment (gloves, goggles) is recommended during handling .
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